molecular formula C7H14ClF B3051381 1-Chloro-7-fluoroheptane CAS No. 334-43-0

1-Chloro-7-fluoroheptane

Cat. No.: B3051381
CAS No.: 334-43-0
M. Wt: 152.64 g/mol
InChI Key: BONTZXVQFVZSLD-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoroheptane is an organic compound with the molecular formula C7H14ClF. It is a colorless liquid with a distinctive odor. This compound is primarily used as a reagent in organic synthesis and can be utilized to prepare other organic compounds .

Preparation Methods

1-Chloro-7-fluoroheptane can be synthesized through a multi-step process involving the oxidation of heptane, followed by chlorination and fluorination. The synthetic route typically involves:

Chemical Reactions Analysis

1-Chloro-7-fluoroheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-7-fluoroheptane has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.

    Material Science: It is used in the development of new materials with specific properties.

    Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-chloro-7-fluoroheptane involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophiles .

Comparison with Similar Compounds

1-Chloro-7-fluoroheptane can be compared with other similar compounds such as:

    1-Fluoroheptane: Similar in structure but lacks the chlorine atom.

    1-Chloroheptane: Similar in structure but lacks the fluorine atom.

    1-Bromo-7-fluoroheptane: Similar in structure but contains a bromine atom instead of chlorine.

The uniqueness of this compound lies in its dual halogenation, which imparts distinct chemical properties and reactivity compared to its mono-halogenated counterparts .

Properties

IUPAC Name

1-chloro-7-fluoroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClF/c8-6-4-2-1-3-5-7-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONTZXVQFVZSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187032
Record name Heptane, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-43-0
Record name Heptane, 1-chloro-7-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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